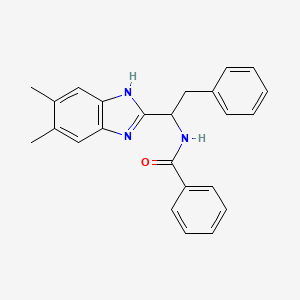

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide

Description

The compound features a benzimidazole core substituted with 5,6-dimethyl groups, enhancing steric and electronic properties. A phenylethyl chain at the 2-position links to a benzenecarboxamide group, forming a hybrid scaffold (Figure 1). The benzimidazole moiety is a privileged structure in medicinal chemistry, while the carboxamide group contributes to hydrogen-bonding interactions, critical for molecular recognition . The dimethyl groups may influence solubility, crystallinity, and binding affinity compared to simpler benzimidazole derivatives.

Properties

IUPAC Name |

N-[1-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-16-13-20-21(14-17(16)2)26-23(25-20)22(15-18-9-5-3-6-10-18)27-24(28)19-11-7-4-8-12-19/h3-14,22H,15H2,1-2H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZPKJHKWYMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide, also referred to by its CAS number 338410-76-7, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and results from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C24H22N3O |

| Molecular Weight | 387.45 g/mol |

| CAS Number | 338410-76-7 |

Synthesis

The synthesis of N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide typically involves multi-step organic reactions. The initial steps focus on the formation of the benzimidazole core, followed by the introduction of the phenylethyl and benzenecarboxamide moieties. Recent studies have explored one-pot synthesis methods to streamline this process while maintaining high yields and purity levels .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 0.85 ± 0.05 |

The compound demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating a need for further optimization to enhance selectivity and reduce toxicity towards normal cells .

Antimicrobial Activity

In addition to its antitumor properties, N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide has been evaluated for antimicrobial activity. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising results, suggesting that this compound could serve as a lead in developing new antimicrobial agents .

The mechanisms underlying the biological activity of this compound are believed to involve interaction with DNA and disruption of cellular processes. The binding affinity to DNA was assessed using fluorescence spectroscopy and showed that the compound predominantly binds within the minor groove of AT-rich regions in DNA . This interaction may lead to inhibition of essential cellular functions such as replication and transcription.

Case Studies

Several studies have documented the effects of this compound on various cancer cell lines:

- Study on Lung Cancer Cells : A study conducted on human lung carcinoma cell lines demonstrated that compounds similar to N-(1-(5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide exhibited potent antitumor activity with lower toxicity towards normal fibroblast cells .

- Comparative Analysis : In comparative studies with standard chemotherapeutic agents like doxorubicin and cisplatin, this compound showed competitive efficacy against specific cancer types while maintaining a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Features of Benzimidazole and Carboxamide Derivatives

Key Observations :

- Synthetic Routes: The target compound likely employs coupling reagents like EDCI/HOBt in DMF, as seen in benzimidazole-carboxamide syntheses . This contrasts with ’s use of benzoyl chloride and amino alcohols, which avoids benzimidazole complexity.

- Substituent Effects: The 5,6-dimethyl groups on the benzimidazole reduce solubility compared to unsubstituted analogs (e.g., ’s 5-chloro derivatives) but may improve metabolic stability .

Physicochemical Properties

- Hydrogen Bonding: The carboxamide group in the target compound can act as both donor (-NH) and acceptor (C=O), enabling diverse supramolecular interactions. This contrasts with ’s N,O-bidentate group, which prioritizes metal coordination over intermolecular H-bonding .

Research Findings and Implications

- Synthetic Efficiency : EDCI/HOBt-mediated coupling () offers moderate yields (45-78%) for benzimidazole-carboxamides, while ’s method achieves higher yields (70-90%) for simpler carboxamides .

- Crystallographic Analysis: Tools like SHELXL () and ORTEP-3 () are critical for resolving the target’s H-bonding networks and steric effects, which differ from non-benzimidazole carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.